molecular formula C5H7NOS B6226499 2-(1,2-oxazol-4-yl)ethane-1-thiol CAS No. 2302221-11-8

2-(1,2-oxazol-4-yl)ethane-1-thiol

Cat. No.: B6226499
CAS No.: 2302221-11-8
M. Wt: 129.2
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Description

2-(1,2-Oxazol-4-yl)ethane-1-thiol is a chemical reagent of interest in medicinal chemistry and organic synthesis, featuring a 1,2-oxazole (isoxazole) heterocycle linked to a thiol-terminated ethane chain. The 1,2-oxazole core is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . This scaffold is present in several pharmacologically active molecules, underscoring its value as a building block for the development of new therapeutic agents . The presence of the thiol group makes this compound a versatile synthetic intermediate. The thiol functionality can undergo alkylation to form thioethers and can serve as an excellent ligand for metal ions, facilitating the creation of metal complexes . Furthermore, compounds bearing similar isoxazole and thiol motifs are utilized as key intermediates in the synthesis of complex molecules, such as multitarget-directed ligands investigated for the treatment of complex diseases like Alzheimer's . Researchers can employ this compound as a critical precursor for the construction of more complex molecules, particularly in the search for novel enzyme inhibitors or in the development of asymmetric synthesis methodologies for generating heteroatom-containing chiral centers . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

CAS No.

2302221-11-8

Molecular Formula

C5H7NOS

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Preparation Methods

Table 1: Comparative Conditions for Thiolation via Nucleophilic Substitution

PrecursorReagentSolventTime (h)Yield (%)
4-(2-Bromoethyl)isoxazoleThioureaEthanol2–4~88
4-(2-Chloroethyl)isoxazoleNaSHDMF672

Cyclocondensation Strategies for Isoxazole-Thiol Hybrids

Direct construction of the isoxazole ring with an integrated thiol-functionalized side chain offers a streamlined alternative. Patent WO2003006442A1 describes the synthesis of 1,3-oxazole-2-thiol via reaction of glycolaldehyde derivatives with thiocyanates under acidic conditions. Adapting this method, 2-(1,2-oxazol-4-yl)ethane-1-thiol could be synthesized by:

Thiocyanation of Glycolaldehyde Derivatives

  • Starting Material : Glycolaldehyde diethylacetal or dimer.

  • Reagents : Potassium thiocyanate (1.5–2.0 equiv) and HCl (2.0 equiv).

  • Conditions : Reflux in acetonitrile or isopropanol for 4–6 hours.

The reaction proceeds through acid-catalyzed cyclization, where thiocyanate acts as both a sulfur and nitrogen source (Fig. 2). This one-pot method avoids multi-step functionalization, though regioselectivity must be controlled to ensure thiol incorporation at the 4-position.

Table 2: Thiocyanation Reaction Parameters

Glycolaldehyde DerivativeThiocyanateAcidSolventYield (%)
DiethylacetalKSCNHClAcetonitrile85
DimerNH₄SCNH₂SO₄Isopropanol78

Thiol-ene Click Chemistry for Late-stage Functionalization

Recent advances in photoredox catalysis enable thiol-ene reactions, offering a modular route to introduce thiols into unsaturated precursors. A FeCl₃-catalyzed protocol (PMC6868899) demonstrates thiolation of alkenes using disulfides under visible light. Applied to 4-vinyl-1,2-oxazole, this method could yield the target compound via radical addition (Fig. 3).

Reaction Setup and Efficiency

  • Catalyst : FeCl₃ (20 mol%) in acetonitrile.

  • Light Source : 40 W LED (390 nm).

  • Substrate : 4-vinyl-1,2-oxazole and 1,2-ethanedithiol.

  • Yield : Model reactions achieve ~90% conversion , though steric effects may reduce efficiency for bulkier substrates.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Oxazol-4-yl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines or reduced oxazole derivatives.

    Substitution: Thioethers or other substituted derivatives.

Scientific Research Applications

2-(1,2-Oxazol-4-yl)ethane-1-thiol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for thiol-containing biomolecules.

    Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-oxazol-4-yl)ethane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or modulation of protein function. Additionally, the oxazole ring can interact with various biological pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Heterocyclic Thiols

Compound Core Heterocycle Substituent Position Functional Group Key Structural Notes
2-(1,2-Oxazol-4-yl)ethane-1-thiol 1,2-Oxazole 4-position -CH₂SH Aromatic ring with O/N; planar geometry
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol 1,3,4-Oxadiazole 2-position -SH Non-aromatic; electron-deficient ring
4-Phenyl-5-arylthio-1,2,3-thiadiazole 1,2,3-Thiadiazole 5-position -SAr Aromatic; sulfur-rich ring system
Fragment A (from ) Pyridine 2- and 3-positions Oxazole, Thiazol Bicyclic system; carboxylic acid functionality

Key Observations :

  • Ring Aromaticity: The 1,2-oxazole in the target compound is aromatic, enhancing stability compared to non-aromatic 1,3,4-oxadiazoles .

Table 2: Reaction Conditions for Selected Compounds

Compound Key Reagents/Conditions Yield (%) Reference
This compound Hypothetical: Coupling of oxazole with ethanethiol N/A
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol KOH, ethanol, reflux; 1-naphthoyl chloride 65–70
4-Phenyl-5-arylthio-1,2,3-thiadiazole NaH, DMF, 20°C; phenol/thiophenol 50–80

Research Findings and Gaps

  • Structural Analysis : Crystallographic data for this compound is lacking, but tools like SHELXL and WinGX could resolve its conformation and packing .
  • Reactivity Studies: Further investigations into its metal-binding affinity (e.g., with Au or Hg) are warranted, building on known thiol coordination chemistry .
  • Synthetic Optimization : Modular approaches, such as fragment coupling (as in ), could streamline synthesis .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(1,2-oxazol-4-yl)ethane-1-thiol, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology : Nucleophilic substitution is a common approach for thiol synthesis. For example, reacting 1,2-oxazol-4-yl ethane derivatives with thiolating agents (e.g., thiourea or NaSH) under basic conditions (e.g., NaOH/ethanol) can yield the target compound. Over-alkylation is a key challenge; controlled stoichiometry and low temperatures (0–5°C) are critical. Purification via fractional distillation or column chromatography may be required to isolate the product .
  • Optimization : Use continuous flow reactors to enhance reaction control and reduce side reactions. Monitor reaction progress with TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the thiol (-SH) proton (δ ~1.5–2.5 ppm) and oxazole ring protons (δ ~7.0–8.5 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (C₅H₇NOS, MW 129.18 g/mol) using ESI-MS or GC-MS .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement .

Q. What are the key stability considerations for storing this compound, and how can degradation be mitigated?

  • Stability Challenges : Thiol groups are prone to oxidation, forming disulfides.
  • Best Practices : Store under inert gas (N₂/Ar) at –20°C in amber vials. Add antioxidants (e.g., BHT) to solutions. Monitor purity via HPLC periodically .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Approach : Perform DFT calculations to map electron density around the thiol and oxazole moieties. Use docking software (e.g., AutoDock) to simulate interactions with cysteine-rich proteins. Validate predictions with mutagenesis studies on target enzymes .
  • Data Interpretation : Compare computed binding affinities with experimental IC₅₀ values from enzyme inhibition assays.

Q. What experimental strategies can resolve contradictions in reported biological activity data for thiol-containing analogs?

  • Root Causes : Variability in purity, assay conditions (e.g., redox buffers), or off-target effects.
  • Resolution :

  • Standardize compound purity (>95% by HPLC) across studies.
  • Use redox-inert buffers (e.g., Tris-HCl with EDTA) in bioassays.
  • Perform knockdown/rescue experiments to confirm target specificity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

  • Design :

  • Synthesize analogs with modified oxazole substituents (e.g., methyl, halogen) or extended ethane linkers.
  • Test in vitro against target enzymes (e.g., cysteine proteases) and assess cytotoxicity.
    • Key Metrics : LogP (lipophilicity), pKa (thiol proton), and metabolic stability (microsomal assays) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Challenges : Low melting point, sensitivity to air.
  • Solutions : Use rapid-cooling techniques (e.g., liquid N₂) and co-crystallization with stabilizing agents (e.g., cyclodextrins). Refinement via SHELXL can resolve disorder in crystal lattices .

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